molecular formula C14H28N2O4S B1457290 Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate CAS No. 1257293-62-1

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate

Cat. No.: B1457290
CAS No.: 1257293-62-1
M. Wt: 320.45 g/mol
InChI Key: KUWBGFLOWWGJOR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 3,3-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.

Chemical Reactions Analysis

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate can be compared with similar compounds such as:

The presence of the methylsulfonylethyl group in this compound provides unique chemical properties, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-13(2,3)20-12(17)15-7-8-16(14(4,5)11-15)9-10-21(6,18)19/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBGFLOWWGJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CCS(=O)(=O)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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